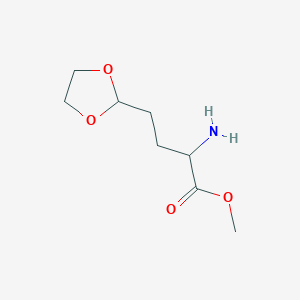

Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate

Description

Properties

IUPAC Name |

methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-11-8(10)6(9)2-3-7-12-4-5-13-7/h6-7H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMWIGAIBTXOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC1OCCO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Alkylation under Phase-Transfer Catalysis

A prominent method for preparing cyclic amino esters including derivatives like methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate involves asymmetric alkylation using phase-transfer catalysts (PTCs). This method typically proceeds as follows:

-

- Starting amino acid ester (e.g., methyl 2-amino butanoate derivative)

- Alkyl halide bearing the 1,3-dioxolane moiety

- Chiral phase-transfer catalyst (e.g., (S)-2a)

- Base such as cesium hydroxide (CsOH)

- Solvent: toluene

- Low temperature (-20 to -40 °C)

- Reaction time: 16–24 hours with vigorous stirring

Procedure:

The amino ester and alkyl halide are mixed with the chiral PTC and CsOH in toluene at low temperature. The reaction proceeds via enolate formation and alkylation, leading to high enantioselectivity in the product. After completion, the mixture is worked up by aqueous extraction and purified by chromatography.Outcome:

This method yields the desired this compound with high stereochemical purity and good yields (typically >70%). The 1,3-dioxolane group is introduced as a protected aldehyde equivalent, facilitating further transformations.

| Parameter | Typical Value/Condition |

|---|---|

| Catalyst | (S)-2a phase-transfer catalyst |

| Base | CsOH |

| Solvent | Toluene |

| Temperature | -40 to -20 °C |

| Reaction Time | 16–24 hours |

| Yield | >70% |

| Enantiomeric Excess (ee) | High (dependent on catalyst) |

This approach is well-documented in the literature for related cyclic amino esters and is adaptable for the synthesis of the target compound.

Protection of Aldehyde as 1,3-Dioxolane and Subsequent Functionalization

The 1,3-dioxolane ring in the target molecule is a common protective group for aldehydes, introduced to stabilize the reactive aldehyde functionality during amino acid synthesis.

Preparation of 1,3-Dioxolane Derivative:

The aldehyde precursor is reacted with ethylene glycol under acid catalysis to form the 1,3-dioxolane ring. This acetal formation protects the aldehyde during subsequent synthetic steps.Subsequent Transformations:

After protection, the intermediate can undergo:- Wittig reactions to extend the carbon chain

- Reduction reactions (e.g., Pd/C hydrogenation) to saturate alkenes

- Oxidation (e.g., TEMPO-catalyzed) to form aldehydes or acids as needed

These steps allow for the precise installation of the amino acid side chain with the dioxolane group intact, preserving stereochemistry and functional group compatibility.

Enzymatic Kinetic Resolution and Biocatalysis

Biocatalytic methods using lipases have been explored for the preparation of chiral amino acid derivatives, including those with dioxolane moieties.

Lipase-Mediated Hydrolysis:

Racemic esters similar to this compound can be subjected to enzymatic kinetic resolution using lipase B from Candida antarctica or other microbial lipases.-

- Solvent systems such as tert-butyl methyl ether with controlled water content

- Temperatures around 60 °C

- Reaction times optimized for scale (e.g., 18 h for gram-scale)

-

- High enantioselectivity (>98% ee)

- Mild reaction conditions

- No need for protecting amino groups in some cases

Yields:

Typical yields for the resolved enantiomers are around 48% for each enantiomer, with excellent stereochemical purity.

This enzymatic approach provides an alternative to purely chemical asymmetric synthesis, especially valuable for producing single enantiomer compounds.

Palladium-Catalyzed Cross-Coupling and Cyclization Methods

Palladium-catalyzed reactions have been employed to assemble complex amino acid derivatives containing dioxolane rings:

-

- Aromatic halides or alkyl halides bearing dioxolane substituents are reacted with amines under Pd catalysis.

- Bases such as potassium carbonate or cesium carbonate are used.

- Solvents include acetonitrile or dichloromethane.

- Reaction temperatures vary from room temperature to reflux.

Applications:

This method is useful for coupling the amino acid backbone with the dioxolane-containing side chain or for constructing cyclic intermediates.Optimization:

Reaction conditions are optimized by varying catalyst loading, base, and temperature to maximize yield and purity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yield/Selectivity |

|---|---|---|---|

| Asymmetric Alkylation (PTC) | Chiral PTC, CsOH, toluene, low temp | High stereoselectivity, scalable | >70% yield, high ee |

| Aldehyde Protection (Dioxolane) | Ethylene glycol, acid catalyst | Protects aldehyde, stable intermediate | Quantitative acetal formation |

| Enzymatic Kinetic Resolution | Lipase B, organic solvent, 60 °C | Mild, high enantioselectivity | ~48% yield per enantiomer, >98% ee |

| Pd-Catalyzed Cross-Coupling | Pd catalyst, base, amine, solvent | Versatile, good yields | Variable, optimized per substrate |

Research Findings and Notes

- The phase-transfer catalyzed asymmetric alkylation is a well-established route for introducing the 1,3-dioxolane substituent on the amino acid backbone with excellent stereocontrol.

- Protection of aldehydes as 1,3-dioxolane acetals is crucial to prevent side reactions during multi-step syntheses and allows for selective transformations on other parts of the molecule.

- Enzymatic methods provide an environmentally friendly alternative and are especially useful when high enantiopurity is required without extensive chiral catalysts.

- Palladium-catalyzed methods enable coupling and cyclization steps necessary for complex molecule assembly, often used in the final stages of synthesis.

- Optimization of reaction conditions including temperature, catalyst loading, solvent, and reaction time is essential for maximizing yield and stereochemical purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dioxolane ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate and related compounds:

Key Differences and Implications

Backbone and Substituent Variability: The dioxolane ring in the main compound improves solubility compared to aromatic dioxoisoindoline derivatives (e.g., Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate), which exhibit higher molecular weights (247.25 vs. 189.21) and lower polarity due to their fused benzene ring .

Functional Group Reactivity: The amino group in the main compound enables nucleophilic reactions, whereas carboxylic acid derivatives (e.g., (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid) participate in salt formation or esterification . Thiazole-containing analogs (e.g., CAS 329205-47-2) introduce hydrogen-bonding capabilities and heterocyclic reactivity, expanding utility in kinase inhibitor synthesis .

Applications :

- The main compound’s role as a drug impurity reference contrasts with dioxoisoindoline-based intermediates (e.g., CAS 182227-17-4), which are used in specialty chemical synthesis due to their sulfur-containing side chains .

Physicochemical Properties

| Property | This compound | Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate |

|---|---|---|

| Boiling Point (°C) | 257.2±20.0 | Not reported |

| Density (g/cm³) | 1.1±0.1 | Not reported |

| Solubility | Polar solvents (e.g., DMSO, methanol) | Limited by aromaticity |

| Stability | Stable at -20°C | Sensitive to light/heat |

Biological Activity

Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a dioxolane ring. The molecular formula is , with a molecular weight of approximately 173.21 g/mol. The dioxolane ring contributes to the compound's stability and reactivity, making it a versatile building block in organic synthesis.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing its interaction with enzymes and receptors.

- Modulation of Enzyme Activity : The compound may influence the activity of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Interaction : The structural features allow for binding to receptor sites, which may modulate signaling pathways within cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can attenuate inflammatory responses, particularly through modulation of cytokine release.

- Antimicrobial Properties : There is evidence supporting its effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

- Cytotoxicity Against Cancer Cells : Some studies have shown that the compound may induce cytotoxic effects in various cancer cell lines.

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory properties of this compound by examining its effect on NF-κB signaling pathways. The results showed a significant reduction in NF-κB activity when cells were pretreated with the compound before exposure to TNF-α. This suggests that the compound may inhibit pro-inflammatory cytokine secretion effectively.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The dioxolane moiety can be introduced through cyclization reactions involving suitable aldehydes or ketones.

Common Synthetic Pathway :

- Formation of the dioxolane ring from a corresponding diol.

- Introduction of the amino group via nucleophilic substitution.

- Esterification to obtain the final product.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future study include:

- In vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate detailed biochemical pathways affected by this compound.

- Structure-Activity Relationship (SAR) : To optimize derivatives for enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate to maximize yield and purity?

- Methodology :

- Step 1 : Use a dioxane-HCl system for deprotection of intermediates, as demonstrated in analogous syntheses (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, where 4 M HCl in dioxane achieved quantitative yield .

- Step 2 : Optimize reaction time and temperature. For example, stirring at room temperature for 1 hour followed by reduced-pressure concentration minimizes side reactions .

- Step 3 : Employ column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) for purification. Monitor purity via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use DMSO-d6 as a solvent for observing exchangeable protons (e.g., amine groups). The ¹H-NMR spectrum should resolve signals for the dioxolane ring (δ ~3.8–4.0 ppm) and ester methyl group (δ ~3.7 ppm) .

- IR : Confirm the presence of ester carbonyl (C=O stretch ~1740 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, SIR97) resolve structural ambiguities in this compound?

- Methodology :

- Data Collection : Collect high-resolution X-ray diffraction data (resolution ≤ 1.0 Å) to resolve light atoms (e.g., oxygen in the dioxolane ring).

- Structure Solution : Use direct methods in SHELXS or SIR97 for phase determination. For challenging cases (e.g., twinning), employ SHELXD for dual-space recycling .

- Refinement : Apply anisotropic displacement parameters in SHELXL. Validate hydrogen positions using difference Fourier maps .

Q. How to address discrepancies in NMR data caused by dynamic processes (e.g., rotamers)?

- Methodology :

- Variable-Temperature NMR : Perform experiments at low temperatures (e.g., –40°C in CDCl3/dry ice) to "freeze" conformational exchange and resolve split signals.

- Solvent Screening : Use deuterated solvents with varying polarities (e.g., DMSO-d6 vs. CDCl3) to alter rotational barriers.

- 2D NMR : Utilize NOESY or ROESY to identify spatial correlations between protons in different conformers .

Q. What strategies mitigate side reactions during the formation of the 1,3-dioxolane moiety?

- Methodology :

- Protection/Deprotection : Use acid-labile protecting groups (e.g., tert-butoxycarbonyl, Boc) for the amine to prevent unwanted cyclization.

- Catalyst Optimization : Employ p-toluenesulfonic acid (PTSA) in anhydrous conditions to accelerate acetal formation while minimizing hydrolysis.

- Byproduct Analysis : Monitor reaction progress via LC-MS to detect intermediates (e.g., hemiaminals) and adjust stoichiometry accordingly .

Q. How to validate stereochemical purity in enantiomeric forms of this compound?

- Methodology :

- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with a hexane/isopropanol mobile phase to separate enantiomers.

- Optical Rotation : Compare experimental [α]D values with literature data for known configurations.

- X-ray Crystallography : Determine absolute configuration via Flack or Hooft parameters in refined crystal structures .

Data Contradiction Analysis

Q. How to reconcile conflicting reactivity data reported for similar dioxolane-containing esters?

- Methodology :

- Contextualize Conditions : Compare solvent polarity, temperature, and catalyst loadings across studies. For example, polar aprotic solvents (e.g., DMF) may accelerate nucleophilic attacks on the ester .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to assess transition-state energies and identify steric/electronic effects unique to the 1,3-dioxolane substituent .

Synthesis Optimization Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.